sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate
Description
Sodium;(1R,4S)-bicyclo[221]heptane-2-carboxylate is a chemical compound with a unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Properties
IUPAC Name |
sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1/t5-,6+,7?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHYWHGOIJEBAT-OROVBFHKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC2C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate typically involves the use of (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid as a starting material. The carboxylic acid is first neutralized with sodium hydroxide to form the sodium salt. This reaction is usually carried out in an aqueous medium under mild conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of pH and temperature to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters, amides, or thioesters.
Scientific Research Applications
Sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. The carboxylate group can form ionic or hydrogen bonds with amino acid residues, stabilizing the compound within the binding site. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different functional groups.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with distinct chemical and biological properties.
2,7-diazabicyclo[2.2.1]heptane: A related compound with a different substitution pattern on the bicyclic framework.
Uniqueness
Sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
